Cas no 893638-53-4 (4-bromo-1,2-oxazole-3-carboxylic acid)

4-Bromo-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a brominated oxazole core with a carboxylic acid functional group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and pharmaceutical scaffolds. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization or conjugation. Its stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry and agrochemical research. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
4-bromo-1,2-oxazole-3-carboxylic acid structure
893638-53-4 structure
Product Name:4-bromo-1,2-oxazole-3-carboxylic acid
CAS No:893638-53-4
MF:C4H2BrNO3
MW:191.967580318451
MDL:MFCD08701230
CID:5226582
PubChem ID:23006233
Update Time:2025-05-21

4-bromo-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxylic acid, 4-bromo-
    • AKOS003673909
    • 4-bromo-1,2-oxazole-3-carboxylic acid
    • 4-BROMOISOXAZOLE-3-CARBOXYLIC ACID
    • DB-396598
    • MFCD08701230
    • AT19731
    • 4-Bromo-3-isoxazolecarboxylic acid
    • EN300-149744
    • 893638-53-4
    • SCHEMBL22727451
    • F2147-8096
    • MDL: MFCD08701230
    • Inchi: 1S/C4H2BrNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
    • InChI Key: WANIKKFYGQPNDL-UHFFFAOYSA-N
    • SMILES: O1C=C(Br)C(C(O)=O)=N1

Computed Properties

  • Exact Mass: 190.92181g/mol
  • Monoisotopic Mass: 190.92181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 4-bromo-1,2-oxazole-3-carboxylic acid

4-Bromo-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview

4-Bromo-1,2-Oxazole-3-Carboxylic Acid, identified by the CAS number 893638-53-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-bromo-1,2-oxazole-3-carboxylic acid consists of an oxazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position, making it a versatile molecule for further functionalization and exploration.

The synthesis of 4-bromo-1,2-oxazole-3-carboxylic acid typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed catalytic cross-coupling reactions to introduce the bromine substituent at the desired position while maintaining the integrity of the oxazole ring. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.

The chemical properties of 4-bromo-1,2-oxazole-3-carboxylic acid are heavily influenced by its functional groups. The oxazole ring exhibits aromaticity, which contributes to its stability and reactivity. The carboxylic acid group imparts acidic properties, making it a potential candidate for forming various derivatives such as esters or amides. Additionally, the bromine substituent introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in different chemical environments.

In terms of applications, 4-bromo-1,2-oxazole-3-carboxylic acid has shown promise in several areas. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. Recent studies have highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it particularly appealing for drug development targeting central nervous system disorders.

Beyond medicine, 4-bromo-1,2-oxazole-3-carboxylic acid has also found applications in materials science. Its incorporation into polymer systems has been explored to enhance material properties such as thermal stability and mechanical strength. Researchers have demonstrated that this compound can act as a cross-linking agent in polymer networks, leading to improved performance under harsh conditions.

The latest research on 4-bromo-1,2-Oxazole-3-Carboxylic Acid has focused on its potential as a precursor for advanced materials and biologically active compounds. For example, studies have investigated its use in click chemistry reactions to rapidly assemble complex molecules with high precision. This approach not only accelerates drug discovery but also opens new avenues for material synthesis.

In conclusion, 4-Bromo-1,2-Oxazole-3-Carboxylic Acid (CAS No: 893638-53-4) is a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool in organic synthesis and materials development. As research continues to uncover new applications and properties of this compound, its role in advancing science and technology is expected to grow further.

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